Kasugamine

Description

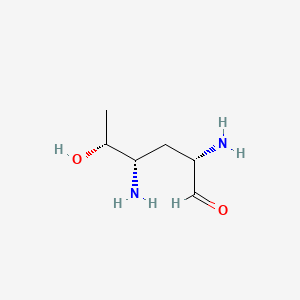

Structure

3D Structure

Properties

CAS No. |

19477-25-9 |

|---|---|

Molecular Formula |

C28H36Cl4N3O13P |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(2S,4S,5R)-2,4-diamino-5-hydroxyhexanal |

InChI |

InChI=1S/C6H14N2O2/c1-4(10)6(8)2-5(7)3-9/h3-6,10H,2,7-8H2,1H3/t4-,5+,6+/m1/s1 |

InChI Key |

NOEKKZNBKGTVKH-HDEPIXNQSA-N |

SMILES |

CC(C(CC(C=O)N)N)O |

Isomeric SMILES |

C[C@H]([C@H](C[C@@H](C=O)N)N)O |

Canonical SMILES |

CC(C(CC(C=O)N)N)O |

Appearance |

Solid powder |

Other CAS No. |

19477-25-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

kasugamine |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Determinants of Kasugamine and Kasugamycin Analogues

Microbial Origin and Natural Production of Kasugamycin (B1663007)

Kasugamycin is naturally produced by the soil bacterium Streptomyces kasugaensis. jmb.or.kr This species was first isolated from soil collected in Nara, Japan. wikipedia.org While S. kasugaensis is the principal and most well-documented producer, another species, Streptomyces kasugaspinus, has also been identified as a producer of kasugamycin. google.com Additionally, strains of Streptomyces microaureus have been found to produce this antibiotic. researchgate.netresearchgate.net The production of kasugamycin by S. kasugaensis can be enhanced through mutagenesis techniques, such as UV irradiation of protoplasts, leading to mutant strains with significantly higher yields. koreascience.kr

Elucidation of the Kasugamycin Biosynthetic Gene Cluster (BGC)

The genes responsible for kasugamycin biosynthesis are organized in a cluster on the chromosome of Streptomyces kasugaensis. akita-u.ac.jp The elucidation of this biosynthetic gene cluster (BGC) has been crucial in understanding the step-by-step assembly of the kasugamycin molecule.

The kasugamycin BGC comprises a set of genes, designated as kas genes, which encode the enzymes required for its synthesis, as well as regulatory and resistance genes. akita-u.ac.jp A significant portion of the BGC, spanning approximately 22.4-kb, has been cloned and sequenced. akita-u.ac.jp This region contains genes encoding enzymes such as oxidases, hydratases, aminotransferases, epimerases, and glycosyltransferases. jmb.or.krkoreascience.kr

Key genes identified within the cluster include those responsible for the biosynthesis of the kasugamine moiety and its subsequent attachment to the D-chiro-inositol core. jmb.or.kr For instance, kasA encodes an aminotransferase, and kasD encodes a dNDP-glucose 4,6-dehydratase. jmb.or.krkoreascience.kr The cluster also contains regulatory genes like kasT, which encodes a DNA-binding protein that acts as a pathway-specific activator, and resistance genes such as kac, which encodes a kasugamycin acetyltransferase, and kasKLM, which encode an ABC transporter system. akita-u.ac.jpnih.gov

| Gene | Proposed Function | Reference |

|---|---|---|

| kasA | Aminotransferase | jmb.or.krkoreascience.kr |

| kasB | Glycine (B1666218)/D-amino acid oxidase | jmb.or.krkoreascience.kr |

| kasC | Involved in kasugamycin biosynthesis | jmb.or.kr |

| kasD | dNDP-glucose 4,6-dehydratase | jmb.or.krkoreascience.kr |

| kasE | Involved in kasugamycin biosynthesis | jmb.or.kr |

| kasG | Glycosyltransferase | jmb.or.krkoreascience.kr |

| kasH | NDP-hexose-3-dehydratase, Epimerase | jmb.or.krkoreascience.kr |

| kasI | Involved in kasugamycin biosynthesis | jmb.or.kr |

| kasJ | Similar to NADH:N-amidino-scyllo-inosamine oxidoreductase | nih.gov |

| kasQ | UDP-GlcNAc 2-epimerase | sciprofiles.comnih.gov |

| kasT | Pathway-specific transcriptional activator | akita-u.ac.jpnih.gov |

The formation of the this compound moiety is a multi-step enzymatic process that begins with a modified sugar nucleotide.

Recent studies have clarified the initial step in this compound biosynthesis. It is now understood that the epimerase KasQ initiates the pathway by converting UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc). sciprofiles.comnih.gov This finding corrects earlier hypotheses and establishes UDP-GlcNAc as the direct precursor for the this compound core. sciprofiles.comnih.gov Isotope-feeding studies have confirmed that ¹³C, ¹⁵N-glucosamine/UDP-GlcNH₂ is the direct precursor, rather than glucose/UDP-Glc. nih.gov

Following the initial epimerization, a series of enzymatic reactions involving dehydratases, aminotransferases, and oxidoreductases are proposed to complete the synthesis of this compound. jmb.or.kr

Dehydratases : The gene kasD encodes a dNDP-glucose 4,6-dehydratase, which catalyzes the conversion of a dNDP-glucose derivative to a 4-keto-6-deoxy-dNDP-glucose intermediate. jmb.or.kr Another dehydratase, encoded by kasH, is predicted to function as an NDP-hexose-3-dehydratase. jmb.or.kr These dehydration steps are crucial for modifying the sugar ring structure.

Aminotransferases : The introduction of amino groups is a key feature of aminoglycoside biosynthesis. The kasA gene product is an aminotransferase responsible for one of these crucial steps. jmb.or.krkoreascience.kr

Oxidoreductases : The kasB gene is predicted to encode a glycine/D-amino acid oxidase. jmb.or.krkoreascience.kr Additionally, the KasJ protein shows similarity to oxidoreductases involved in streptomycin (B1217042) biosynthesis. nih.gov These enzymes are likely involved in the oxidation steps necessary to achieve the final structure of this compound.

Once this compound is formed, it is attached to the D-chiro-inositol moiety by a glycosyltransferase, encoded by the kasG gene, to yield kasugamycin. jmb.or.krkoreascience.kr

Precursor Incorporation and Metabolic Engineering Approaches

The biosynthesis of the this compound moiety of kasugamycin involves a series of enzymatic steps starting from a sugar precursor. Isotope-feeding studies have been instrumental in elucidating the direct precursors. Research has confirmed that 13C, 15N-glucosamine or its activated form, UDP-GlcNH2, serves as the direct precursor for the formation of kasugamycin, rather than glucose. nih.govdntb.gov.ua This was a significant clarification, as earlier hypotheses suggested glucose was the initial building block, converted via an N-glucosamine intermediate. psu.edu The glycine imine portion of the final kasugamycin molecule is derived from glycine. psu.edu

The initial step in the this compound biosynthetic pathway is now understood to be the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-ManNAc, a reaction catalyzed by the epimerase KasQ. nih.govmdpi.com This discovery has refined the proposed pathway, laying a foundation for targeted metabolic engineering.

Metabolic engineering of Streptomyces strains has proven effective for enhancing kasugamycin production. These strategies focus on manipulating regulatory genes to either amplify positive regulation or remove negative feedback mechanisms. Both low-yielding industrial strains, such as Streptomyces kasugaensis BCRC12349, and high-yielding strains, like Streptomyces microaureus XM301, have been successfully engineered. nih.gov

Key approaches include the overexpression of positive regulators and the deletion of negative regulators. The gene kasT encodes a pathway-specific activator, and its overexpression in a low-yielding strain resulted in a 186% increase in kasugamycin titer. nih.gov Conversely, genes such as kasV, kasW, and kasX have been identified as negative regulators. researchgate.netresearchgate.net The deletion of kasV in S. kasugaensis led to a remarkable 194% (2.94-fold) increase in production. nih.govresearchgate.net Similarly, inactivating the two-component system encoded by kasW and kasX also improved yields. researchgate.netresearchgate.net

Interestingly, the effect of genetic modifications can be strain-dependent. For example, deleting the gene kasS improved the yield by 22% in the low-yielding strain but decreased production in the high-yielding strain. nih.gov In the high-yielding S. microaureus, the most effective strategy was the deletion of the kasW/X system, which boosted the final yield by 58%, from 6 g/L to 9.5 g/L. nih.gov

Table 1: Effects of Metabolic Engineering on Kasugamycin Production in S. kasugaensis BCRC12349 (Low-Yielding Strain)

| Genetic Modification | Gene Function | Effect on Production | Reference |

|---|---|---|---|

| Overexpression of kasT | Positive Regulator | +186% | nih.gov |

| Deletion of kasV | Negative Regulator | +194% | nih.gov |

| Deletion of kasS | Regulator | +22% | nih.gov |

| Deletion of kasX | Negative Regulator (Two-Component System) | +19% | nih.gov |

| Deletion of kasW | Negative Regulator (Two-Component System) | +12% | nih.gov |

Table 2: Effects of Metabolic Engineering on Kasugamycin Production in S. microaureus XM301 (High-Yielding Strain)

| Genetic Modification | Gene Function | Effect on Production | Reference |

|---|---|---|---|

| Deletion of kasW/X | Negative Regulator (Two-Component System) | +58% (from 6 to 9.5 g/L) | nih.gov |

| Deletion of kasV | Negative Regulator | No obvious effect | nih.gov |

| Overexpression of kasT | Positive Regulator | No obvious effect | nih.gov |

| Disruption of kasS | Regulator | Decreased production | nih.gov |

Regulation of Kasugamycin Biosynthesis in Streptomyces Species

The production of kasugamycin is tightly controlled by a network of regulatory genes located within or adjacent to the biosynthetic gene cluster. This regulation occurs at the transcriptional level, with specific proteins activating or repressing the expression of the biosynthetic genes.

The primary positive regulator identified is KasT, a DNA-binding protein belonging to the Streptomyces antibiotic regulatory protein (SARP) family. asm.orgnih.gov KasT contains a helix-turn-helix motif that allows it to bind to specific DNA sequences in the promoter regions of other kas genes. nih.govnih.gov Studies have shown that KasT binds to the intergenic region of kasU-kasJ, activating their transcription. nih.gov The essential role of KasT is demonstrated by the fact that its deletion completely abolishes kasugamycin production. nih.govresearchgate.net

In contrast, several genes have been identified that negatively regulate biosynthesis. Among these are kasW and kasX, which encode a two-component regulatory system (TCS). researchgate.netresearchgate.net Such systems typically allow the bacterium to sense and respond to environmental stimuli. In this case, the KasW/X system acts as a repressor; its deletion leads to a significant increase in the transcription of other kas genes and, consequently, higher kasugamycin yields. researchgate.netresearchgate.net Another negative regulator is encoded by kasV, a gene from the MerR-family. researchgate.netresearchgate.net Inactivation of kasV also results in enhanced production, particularly in low-yielding strains. researchgate.netresearchgate.net The intricate interplay of these positive and negative regulators allows the producing organism to fine-tune the synthesis of kasugamycin in response to both internal and external cues.

Environmental Factor Influence on Production

The biosynthesis of kasugamycin is significantly influenced by environmental conditions, with pH being a critical factor. The production process is typically carried out via aerobic fermentation of Streptomyces kasugaensis. usda.gov Research has shown that applying a non-nutritional stress in the form of a "pH shock" can dramatically enhance production. dss.go.th This process involves shifting the culture pH from neutral to acidic (e.g., pH 4.0) for a defined period (e.g., 24 hours) before returning it to neutral. dss.go.th While cell growth ceases during the acidic period, it resumes after the neutral pH is restored, followed by kasugamycin biosynthesis at a greatly enhanced rate. dss.go.th This method has been reported to increase kasugamycin productivity by as much as sevenfold compared to cultures maintained at a constant neutral pH. dss.go.th

The physical and chemical properties of kasugamycin itself help explain the influence of pH. Kasugamycin has multiple pKa values (3.23, 7.73, and 11.0), meaning its ionic state changes with pH. nih.gov At lower pH values, it behaves more like a cation, while at higher pH, it acts more like an anion. regulations.gov Studies on the uptake of kasugamycin in plants have shown that transport is dependent on a proton motive force and is most efficient at a slightly acidic pH of 5.5, with uptake decreasing as the pH becomes more alkaline. frontiersin.org This suggests that the pH of the external environment directly impacts transport processes across cell membranes, which could be a factor in both the producing organism's secretion and its internal regulation. Other factors, such as temperature, also affect these processes. frontiersin.org

Molecular Mechanisms of Action: Ribosomal Interactions and Translational Inhibition Mediated by Kasugamine Containing Structures

Binding to the Bacterial Ribosome and Subunits

Kasugamycin (B1663007) binds to the bacterial ribosome, with a primary focus on the 30S ribosomal subunit nih.govwikipedia.orguplcorp.combiorxiv.orgnih.govnih.govuic.eduasm.orgbiorxiv.org. Structural studies, including X-ray crystallography and cryo-electron microscopy, have been instrumental in identifying its binding sites nih.govbiorxiv.orgnih.govresearchgate.net. Structures of kasugamycin bound to the Thermus thermophilus 30S subunit and Escherichia coli 70S ribosome have been determined, providing insights into these interactions nih.govnih.gov.

Interaction with the 30S Ribosomal Subunit

Kasugamycin primarily interacts with the 30S ribosomal subunit nih.govwikipedia.orguplcorp.combiorxiv.orgnih.govnih.govuic.eduasm.orgbiorxiv.org. Its binding pocket is composed entirely of 16S rRNA residues that line the mRNA channel of the 30S subunit kenyon.edu. The antibiotic binds within the mRNA channel, overlapping with positions corresponding to the P-site and E-site codons asm.orgkenyon.eduresearchgate.net. Structural analysis indicates that kasugamycin binds within the path of the mRNA nih.govresearchgate.net.

Identification of Specific Binding Sites on 16S Ribosomal RNA (rRNA)

Specific nucleotides within the 16S rRNA of the 30S subunit are crucial for kasugamycin binding uplcorp.comnih.govnih.govuic.edubiorxiv.orgresearchgate.net. Universally conserved residues A794 and G926 in the 16S rRNA are involved in kasugamycin binding and are sites of resistance mutations wikipedia.orgasm.orgnih.govasm.orgkenyon.eduresearchgate.net. Chemical probing studies and structural analyses have confirmed the involvement of A794 and G926 in binding kasugamycin asm.orgasm.orgembopress.org.

Two binding sites have been observed on the T. thermophilus 30S subunit, one of which is also present in E. coli structures and is considered the primary binding site nih.gov. This primary site is located on top of helix 44 (h44), spanning the region between h24 and h28 of the 16S rRNA, and interacts with G926 in h28 through its inositol (B14025) ring nih.govkenyon.edu. The kasugamine tail of the molecule reaches towards A792 and A794 in h24 kenyon.edu. The D-inositol ring of the primary binding site (Ksg1) forms hydrogen bonds with N1 and N6 of G926 in h28 and O2P of G1504 in the h44-45 linker, while Ring II forms a hydrogen bond to O3 of G1505 kenyon.edu. The this compound tail forms hydrogen bonds with N6 of A792 and N1 of A794 in h24 and is within hydrogen-bonding distance of the backbone of A1499 in h44 kenyon.edu.

A secondary binding site (Ksg2) interacts with the base of G693 in h23 and the backbone of Gly81-Gly82 in ribosomal protein S7, while its tail forms hydrogen bonds with O2 of U788 and O2P of U789 in h24 kenyon.edu.

Detailed interactions between kasugamycin and 16S rRNA nucleotides have been identified through structural studies. A summary of these interactions at the primary binding site (Ksg1) is presented in the table below:

| Kasugamycin Moiety | Interacting 16S rRNA Nucleotide(s) | Type of Interaction(s) |

| D-inositol ring | G926 (h28) | Hydrogen bonds (N1, N6) kenyon.edu |

| D-inositol ring | G1504 (h44-45 linker) | Hydrogen bond (O2P) kenyon.edu |

| Hexopyranosyl ring (Ring II) | G1505 | Hydrogen bond (O3) kenyon.edu |

| This compound tail | A792 (h24), A794 (h24) | Hydrogen bonds (N6 of A792, N1 of A794) kenyon.edu |

| This compound tail | A1499 (h44) | Hydrogen bonding distance (backbone) kenyon.edu |

Interference with Protein Translation Initiation

Kasugamycin is classified as a translation initiation inhibitor nih.govwikipedia.orgbiorxiv.orgnih.govnih.govuic.eduasm.orgbiorxiv.org. It interferes with the formation of the 30S initiation complex biorxiv.orgnih.govuic.edu. While previous studies suggested it might block the binding of canonical mRNA and initiator tRNA to the small ribosomal subunit, more recent research indicates it can interfere even after the formation of the 70S initiation complex uic.edunih.gov.

Inhibition of Initiator tRNA Binding

Kasugamycin inhibits the binding of initiator tRNA (fMet-tRNAfMet) to the P-site of mRNA-containing 30S subunits nih.govwikipedia.orgjmb.or.krnih.govnih.govuic.edu. However, structural data suggests that its binding position does not directly overlap with the P-site tRNA wikipedia.orgnih.govresearchgate.net. This has led to the suggestion that its effect on initiator tRNA binding is indirect wikipedia.orgnih.govresearchgate.net. Cryo-electron microscopy structures show that kasugamycin, along with other inhibitors like edeine, binds within the E-site of the 30S and precludes 30S initiation complex formation biorxiv.orgnih.govbiorxiv.orgresearchgate.net. Kasugamycin interferes with the transition of the 30S head from an open to a closed conformation, which is necessary for initiator tRNA accommodation at the P-site nih.gov.

Perturbation of mRNA-tRNA Codon-Anticodon Interaction

Kasugamycin binding within the mRNA channel perturbs the mRNA-tRNA codon-anticodon interaction during 30S canonical initiation wikipedia.orgasm.orgasm.orgkenyon.eduresearchgate.netnih.gov. By binding within the path of the mRNA, kasugamycin mimics codon nucleotides at the P and E sites wikipedia.orgkenyon.eduresearchgate.netnih.gov. This overlap disrupts the function of the mRNA channel and the anti-Shine-Dalgarno sequence, which are important for stabilizing the interaction between tRNA and mRNA, ultimately leading to tRNA dissociation kenyon.edu. Specifically, the primary binding site (Ksg1) overlaps with both the P- and E-site codons, with Ring I encroaching on the +1 position of the P-site codon and the this compound moiety reaching toward the +2 and +1 positions of the E-site codon kenyon.edu. The secondary binding site (Ksg2) is positioned to mimic a nucleotide at the -2 position of the E-site codon kenyon.edu.

Indirect Inhibition of Translation

The available evidence suggests that kasugamycin indirectly inhibits translation initiation wikipedia.orguic.edubiorxiv.org. While it was initially thought to directly compete with initiator tRNA, structural and biochemical data support an indirect mechanism wikipedia.orgnih.govresearchgate.netnih.gov. Kasugamycin's binding within the mRNA path and its perturbation of the mRNA-tRNA interaction lead to the destabilization of tRNA binding and interference with translation initiation wikipedia.orgresearchgate.netnih.gov. The antibiotic's effect on initiator tRNA binding is considered indirect due to its location within the mRNA path rather than directly overlapping the initiator tRNA binding site nih.govresearchgate.net. Kasugamycin interferes with the proper placement of the mRNA, which is required for codon-anticodon interaction with the initiator tRNA nih.gov.

Furthermore, kasugamycin can interfere with translation even after the formation of the 70S initiation complex, and its inhibitory effect can depend on the sequence context of the mRNA, particularly the nucleotide immediately preceding the start codon uic.edunih.govresearchgate.net.

Specificity of Translational Inhibition

While Kasugamycin is known to inhibit translation initiation, its effects are not uniform across all mRNA transcripts. The antibiotic demonstrates specificity in which mRNAs are inhibited, leading to differential effects on protein synthesis. nih.govplos.orgpnas.orgnih.gov

Differential Effects on Canonical versus Leaderless mRNA Translation

A notable aspect of Kasugamycin's action is its differential impact on the translation of canonical (leadered) mRNAs compared to leaderless mRNAs. Canonical mRNAs typically possess a 5' untranslated region (UTR) containing a Shine-Dalgarno (SD) sequence, which facilitates ribosome binding and initiation. plos.org In contrast, leaderless mRNAs lack a 5' UTR and the initiation codon (AUG) is located at the 5' terminus. nih.gov

Studies have consistently shown that Kasugamycin specifically inhibits the translation initiation of canonical mRNAs. mdpi.comwikipedia.orgplos.orgelifesciences.org The presence of the 5' UTR and SD sequence in canonical mRNAs appears to be critical for Kasugamycin's inhibitory effect. The antibiotic's binding within the mRNA channel is thought to sterically hinder the proper positioning of canonical mRNAs and the formation of the initiation complex. mdpi.comwikipedia.orgnih.gov

Conversely, the translation of leaderless mRNAs often continues in the presence of Kasugamycin in vivo. mdpi.comwikipedia.orgplos.orgnih.gov This resistance is hypothesized to be due to the reduced overlap between the leaderless mRNA and the Kasugamycin binding site, as well as the potential for the 50S ribosomal subunit to stabilize tRNA binding during initiation on leaderless transcripts, minimizing the antibiotic's efficacy. wikipedia.orgelifesciences.orgresearchgate.net

However, some research indicates that the distinction is not absolute, and the sensitivity of leaderless transcripts can vary. plos.orgelifesciences.orgnih.gov Genome-wide analyses have suggested that not all leaderless mRNAs are universally resistant to Kasugamycin inhibition, indicating a more complex interplay of factors determining sensitivity. nih.gov

Context-Specificity of Kasugamycin Action

Beyond the distinction between canonical and leaderless mRNAs, the specific nucleotide sequence context within the mRNA also influences Kasugamycin's inhibitory activity. pnas.orgnih.govresearchgate.net The antibiotic's action is dependent on the sequence context of the untranslated mRNA segments, particularly around the start codon. pnas.orgnih.gov

Detailed research findings highlight that the nature of the nucleotide immediately preceding the start codon plays a significant role in determining the extent of Kasugamycin-mediated translation inhibition. pnas.orgnih.gov A guanine (B1146940) residue in this -1 position (immediately upstream of the AUG start codon) is particularly conducive to inhibition by the drug. pnas.orgnih.gov

Furthermore, translational coupling can attenuate the inhibitory effect of Kasugamycin. pnas.orgnih.gov Genes whose translation initiation is coupled to the translation of an upstream cistron, often involving overlapping coding regions or proximity of stop and start codons, tend to be less susceptible to Kasugamycin-mediated inhibition. pnas.orgnih.gov This suggests that the ribosomal context established by the translation of the upstream sequence can influence the binding or effect of Kasugamycin at the downstream start codon.

These findings indicate that Kasugamycin acts as a context-specific inhibitor, with its efficacy modulated by local mRNA sequence features and translational dynamics. pnas.orgnih.gov

Ribosomal Dynamics and Structural Rearrangements Induced by Kasugamycin

In addition to directly interfering with initiation complex formation, Kasugamycin treatment can induce structural changes and alter the composition of ribosomes in vivo. mdpi.comwikipedia.orgnih.govnih.govresearchgate.net

Formation of Atypical Ribosomal Particles (e.g., 61S Ribosomes)

A notable effect of Kasugamycin is the induction of atypical ribosomal particles, referred to as ~61S ribosomes, in bacterial cells. mdpi.comwikipedia.orgnih.govnih.govresearchgate.net These particles are distinct from the standard 70S ribosomes (composed of 30S and 50S subunits) and represent a subpopulation of ribosomes with altered composition and function. mdpi.comnih.gov

Research has shown that these 61S ribosomes are depleted of several proteins from the small (30S) ribosomal subunit. mdpi.comwikipedia.orgnih.govnih.govresearchgate.net Key proteins found to be lacking or present at significantly reduced levels in 61S particles include ribosomal proteins bS1, uS2, and bS21, among others such as S6, S12, and S18. mdpi.comwikipedia.orgnih.govresearchgate.net Proteins like bS1 and uS2 are known to be functionally important for the translation of canonical mRNAs, particularly those with complex 5' UTRs, but are less critical or dispensable for the translation of leaderless mRNAs. mdpi.comnih.gov

The formation of these protein-deficient 61S ribosomes is associated with structural changes in the 16S rRNA, potentially within helix 45 at the 3'-terminus. nih.govresearchgate.net The binding of Kasugamycin near the mRNA channel and conserved 16S rRNA nucleotides (A794 and G926) is thought to contribute to these structural rearrangements and the subsequent loss of specific ribosomal proteins. wikipedia.orgnih.govfrontiersin.orgnih.gov

Importantly, these Kasugamycin-induced 61S ribosomes are not simply non-functional particles. They have been shown to be proficient in selectively translating leaderless mRNAs in vivo and can form in vitro from 70S ribosomes in the presence of Kasugamycin and leaderless mRNA. nih.gov The formation of these specialized ribosomes may represent an adaptive response or a consequence of Kasugamycin's interaction with the translation machinery, leading to a ribosomal population capable of translating specific subsets of mRNA transcripts.

| Ribosomal Protein Lacking in 61S Ribosomes | Functional Importance |

| bS1 | Essential for canonical mRNA translation; dispensable for leaderless mRNA translation. mdpi.comnih.gov |

| uS2 | Essential for canonical mRNA translation; dispensable for leaderless mRNA translation. mdpi.comnih.gov |

| bS21 | Required for canonical mRNA translation. mdpi.com |

| S6 | |

| S12 | |

| S18 |

Molecular Basis of Resistance to Kasugamine Derived Compounds

Enzymatic Modification of Kasugamycin (B1663007).

Enzymatic modification is a primary mechanism of bacterial resistance to aminoglycoside antibiotics, including kasugamycin. nih.govresearchgate.net These modifications typically involve the addition of chemical groups to specific sites on the antibiotic molecule, which can reduce its ability to bind to the ribosome or interfere with its function. nih.gov

Role of N-Acetyltransferases (e.g., AAC(2')-IIa, KasF, KasH).

N-acetyltransferases (AACs) are a major group of enzymes that confer resistance to aminoglycosides by catalyzing the transfer of an acetyl group from acetyl-CoA to an amino group on the antibiotic. nih.govresearchgate.net Based on the position of acetylation, AACs are divided into different groups, such as AAC(1), AAC(2'), AAC(3), and AAC(6'). nih.gov

The enzyme AAC(2')-IIa has been shown to confer kasugamycin resistance in rice-pathogenic bacteria. nih.govresearchgate.net This enzyme catalyzes the transfer of an acetyl group to the 2'-N position of the kasugamine moiety within the kasugamycin molecule. nih.govresearchgate.net While AAC(2')-IIa catalyzes the same substrate modification as Kasugamycin acetyltransferase from Streptomyces kasugaensis, their amino acid sequences are distinct. nih.gov

KasF and KasH are also described as acetyltransferases that can inactivate kasugamycin. researchgate.net While initially proposed to be involved in the biosynthesis of kasugamycin, experimental evidence suggests that both KasF and KasH act as kasugamycin-modifying enzymes, with KasH being more specific and reactive than KasF in conferring resistance. researchgate.net These enzymes are proposed to acetylate kasugamycin to 2-N'-acetyl kasugamycin. researchgate.net

Chemical Modification of the this compound Moiety.

Chemical modification of the this compound moiety is a key mechanism by which enzymes like N-acetyltransferases inactivate kasugamycin. nih.govnih.govasm.org Specifically, acetylation at the 2'-amino group of the this compound component by enzymes such as AAC(2')-IIa directly interferes with the antibiotic's activity. nih.govresearchgate.net While the exact mechanism by which acetylation at other positions (e.g., carbon 4 of the this compound group, as suggested for some N-acetyltransferases) confers resistance is not fully elucidated, it is understood to be a chemical alteration that reduces the effectiveness of kasugamycin. jmb.or.kr

Alterations in Ribosomal Targets.

Another significant mechanism of kasugamycin resistance involves alterations to its ribosomal target, the 16S ribosomal RNA (rRNA). ebi.ac.uknih.govusda.gov These alterations can reduce the binding affinity of kasugamycin to the ribosome, thereby diminishing its inhibitory effect on protein synthesis. oup.com

Mutations in 16S rRNA Methyltransferase KsgA.

The 16S rRNA methyltransferase KsgA (also known as RsmA) is responsible for the dimethylation of two adjacent adenosine (B11128) bases, A1518 and A1519, in the 16S rRNA. nih.govasm.orgoup.comnih.govnih.govnih.govebi.ac.uk These nucleotides are located in helix 45 at the 3'-end of the 16S rRNA and are universally conserved across bacteria, archaea, and eukaryotes. nih.govasm.orgnih.govnih.govebi.ac.uk

Mutations in the ksgA gene lead to the inactivation of the KsgA enzyme, resulting in the loss of dimethylation at A1518 and A1519. nih.govasm.orgoup.comnih.govnih.govnih.govebi.ac.uk This lack of methylation confers a modest level of resistance to kasugamycin. nih.govnih.govasm.orgnih.govnih.gov Studies have shown that spontaneous ksgA mutations occur at a relatively high frequency. asm.orgnih.govnih.gov Furthermore, once ksgA mutations are acquired, the frequency of emergence of high-level kasugamycin resistance mutants increases significantly. asm.orgnih.govnih.govasm.org The loss of methylation due to ksgA mutation is thought to indirectly influence the conformation of helix 24, which is involved in kasugamycin binding. nih.govresearchgate.netasm.org

Mechanisms Affecting Cellular Permeability.

Reduced cellular permeability to kasugamycin can also contribute to resistance. nih.govresearchgate.netasm.orgnih.govplos.org This mechanism involves a decrease in the uptake of the antibiotic into the bacterial cell or an increase in its efflux. nih.govresearchgate.netasm.orgplos.org

Studies suggest that kasugamycin can be transported into bacterial cells via specific uptake systems, such as peptide ABC-importers, which the antibiotic may hijack by mimicking natural nutrients. plos.org Loss of these uptake systems can lead to decreased intracellular accumulation of kasugamycin and thus confer resistance. plos.org While the detailed molecular mechanisms of altered permeability in some kasugamycin-resistant mutants (e.g., ksgB mutants in E. coli) have not been fully elucidated, evidence suggests that altered cell membrane permeability plays a role in their resistance phenotype. nih.govresearchgate.net Efflux pumps, which actively transport antibiotics out of the cell, are another general mechanism of resistance to aminoglycosides that could potentially contribute to kasugamycin resistance, although specific efflux systems for kasugamycin are still being investigated. nih.govresearchgate.netasm.orgplos.orgfrontiersin.org

Genetic Elements and Dissemination of Resistance.

The dissemination of antimicrobial resistance genes, including those conferring resistance to this compound-derived compounds, is often facilitated by mobile genetic elements (MGEs). uni.luguidetopharmacology.orgnih.gov These elements can move within or between bacterial cells, enabling the rapid spread of resistance traits within bacterial populations and the broader microbial environment. guidetopharmacology.orgfishersci.no

Horizontal Gene Transfer of Resistance Genes (e.g., IncP island).

Horizontal gene transfer (HGT) plays a crucial role in the spread of Kasugamycin resistance genes. nih.govwikipedia.orgfishersci.no The aac(2')-IIa gene, responsible for enzymatic inactivation of Kasugamycin, has been identified within the IncP genomic island in the chromosome of resistant Burkholderia glumae strains. nih.govwikipedia.orgfishersci.ca The presence of this resistance gene within a genomic island, which can be inserted into the bacterial chromosome, suggests its acquisition through HGT. nih.govwikipedia.org

While conjugational gene transfer of the IncP island carrying aac(2')-IIa was not detected under specific laboratory conditions, the presence of circular intermediates containing the gene indicates the potential for its mobilization and transfer to other bacteria. nih.govwikipedia.orgfishersci.ca This highlights the role of such mobile genetic elements in the potential dissemination of Kasugamycin resistance among bacterial species. The aac(2')-IIa gene has also been found on a novel IncP-1β plasmid in Acidovorax avenae ssp. avenae, further demonstrating the involvement of different genetic carriers in the spread of this resistance determinant. The regions within IncP plasmids between Tra 1 and Tra 2, and between oriV and the trfA gene, are known hotspots for the integration of various mobile genetic elements, which can confer advantages, including antibiotic resistance, to host bacteria.

Emergence and Characterization of Resistance in Phytopathogenic Organisms.

The emergence of Kasugamycin resistance in phytopathogenic organisms is a significant concern for agricultural disease management. Resistant isolates of rice-pathogenic bacteria, specifically Acidovorax avenae subsp. avenae and Burkholderia glumae, have been reported in Japan. nih.govwikipedia.orgmims.com Acidovorax avenae subsp. avenae, the causal agent of rice bacterial brown stripe, saw the emergence of resistant field isolates in 1990, followed by the isolation of resistant B. glumae fourteen years later. nih.gov These pathogens are seed-borne, and the development of resistance impacts the control of diseases in rice seedlings, leading to potential yield losses. nih.gov

The characterization of resistance in these organisms has involved identifying the underlying genetic determinants and resistance mechanisms. A key finding has been the identification of the novel aac(2')-IIa gene encoding the AAC(2')-IIa acetyltransferase in both resistant B. glumae and A. avenae isolates, but not in sensitive strains. nih.govwikipedia.orgfishersci.ca Molecular detection of the aac(2')-IIa gene serves as a method to distinguish between Kasugamycin-resistant and susceptible isolates, which can aid in effective disease control strategies. nih.govfishersci.ca While enzymatic inactivation by AAC(2')-IIa is a prominent mechanism, other mechanisms like ribosomal mutations also contribute to observed resistance phenotypes in phytopathogenic bacteria. mims.comnih.gov

Chemical Synthesis and Derivatization of Kasugamine and Its Analogues

Total Synthesis of the Kasugamine Moiety

The total synthesis of the this compound moiety has been a focus of extensive research, leading to the development of multiple synthetic routes. acs.orgnih.gov Early syntheses often began with readily available carbohydrates like D-glucose, involving intricate multi-step processes. acs.org More recent strategies aim to improve efficiency and stereochemical control, utilizing starting materials such as D-fucal, which can be derived from the abundant sugar galactose. acs.orgchemistryviews.org Another approach involves a de novo synthesis commencing from a linear precursor, building functional group complexity, and then performing a late-stage cyclization. nih.gov

A primary challenge in synthesizing this compound is the precise control of stereochemistry at multiple chiral centers, particularly the installation of the axial amino group at the C-2 position. acs.org Kasugamycin (B1663007) is characterized by this unusual 2,3,4,6-tetradeoxy-2,4-diaminopyranoside structural component. acs.orgchemistryviews.org Efficient synthetic pathways have been developed to manage these stereochemical complexities. acs.orgnih.gov One successful strategy starts from D-fucal, leveraging the inherent chirality of the starting material to guide the stereochemical outcomes of subsequent reactions. acs.org Another powerful method for stereoselective assembly is the aza-Wacker cyclization, which has been applied to create key synthons for this compound. nih.gov

A pivotal intermediate in several synthetic routes to this compound is a 3-deoxyglycal. acs.orgnih.gov This intermediate is generated through the selective reductive cleavage of the C-3 allylic acetoxy group from a starting glycal, such as D-fucal. acs.orgchemistryviews.org The alkene functionalities present in the 3-deoxyglycal at positions C-1 and C-2 are crucial, as they enable the subsequent introduction of the required amino groups and provide a handle for glycosylation. acs.org The formation of this intermediate is a key step that serves as a precursor for a variety of deoxy and deoxy amino sugars. acs.org

The table below summarizes the investigation of various reduction techniques for the formation of the 3-deoxyglycal intermediate from an allylic acetate (B1210297) precursor.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Result |

| 1 | Pd(PPh₃)₄, HCOOH, Et₃N | THF | 60 | No Reaction |

| 2 | Pd₂(dba)₃, PPh₃, HCOOH, Et₃N | THF | 60 | No Reaction |

| 3 | LiAlH₄ | THF | 0 | Not Detected |

| Data sourced from a study on the total synthesis of kasugamycin. acs.org |

The introduction of amino groups at the C-2 and C-4 positions of the pyranoside ring is a critical phase in the synthesis of this compound. acs.orgnih.gov The 3-deoxyglycal intermediate facilitates this process. acs.org One strategy involves converting the glycal intermediate into an azido-substituted compound. chemistryviews.org For instance, the hydroxyl group of a glycal can be triflated and then reacted with sodium azide (B81097) to generate the C-4 azide. acs.org The C-2 amino group can also be introduced via an azide intermediate. chemistryviews.org This is achieved by converting a C-2 hydroxyl group into a triflate, which then undergoes an SN2 substitution with sodium azide to install the C-2 axial amino precursor with the correct stereochemistry. acs.org The azide groups are later reduced to the desired primary amines. nih.gov

A notable and innovative strategy for assembling the this compound core involves a sulfamate-tethered aza-Wacker cyclization. nih.govnih.gov This key reaction has been successfully employed in the enantioselective total syntheses of (+)-kasugamycin and its degradation product, (+)-kasuganobiosamine. researchgate.netnih.gov The strategy allows for the stereoselective construction of complex nitrogen-containing molecules. nih.govnih.gov In this approach, a linear precursor containing a sulfamate (B1201201) and an alkene is cyclized in the presence of a palladium catalyst. nih.gov This method serves as a cornerstone for the assembly of the this compound portion of the antibiotic, providing an efficient route to a key this compound synthon. nih.govnih.govbohrium.com The synthesis, which can start from a known chiral epoxide, highlights the power of this tethered cyclization chemistry for assembling complex, heteroatom-adorned frameworks. nih.govnih.gov

Synthesis of Kasugamycin and Related Disaccharide Structures

Glycosylation is the critical step for creating the inter-moiety linkage in kasugamycin. acs.org Various glycosyl donors have been employed to achieve this coupling. One effective method uses glycosyl 1-O-m-chlorobenzoate (mCBz) as a donor. acs.orgnih.gov In a model reaction, an iodinated this compound precursor was successfully glycosylated with a D-inositol derivative using TMSOTf as a promoter, yielding the product with an exclusive α-configuration. acs.org Following the successful coupling to form the disaccharide intermediate, further transformations, including the removal of protecting groups and the introduction of the amidine carboxylic acid side chain, complete the synthesis of kasugamycin. acs.orgchemistryviews.orgnih.gov

Controlled Release Formulations through Conjugation.

The inherent water solubility of this compound, a key structural component of the aminoglycoside antibiotic kasugamycin, presents a challenge for its effective and sustained delivery in agricultural applications. To address this, researchers have explored the development of controlled-release formulations by conjugating kasugamycin to various polymers. This approach aims to enhance the stability of the active compound and ensure its gradual release, thereby improving its efficacy and reducing the environmental impact.

One notable strategy involves the covalent conjugation of kasugamycin to pectin, a naturally occurring polysaccharide. nih.gov This conjugation is achieved through the formation of an amide bond, creating a stable kasugamycin-pectin conjugate. nih.gov The resulting formulation exhibits enhanced stability across a wide range of pH and temperatures, as well as under UV irradiation. nih.gov

The controlled-release mechanism of this conjugate is ingeniously designed to be triggered by the target pathogen. In the presence of Pseudomonas syringae pv. lachrymans, a plant pathogenic bacterium, the conjugate is activated, leading to the release of kasugamycin. nih.gov This microbe-triggered release ensures that the antibiotic is delivered specifically where it is needed, minimizing off-target effects.

Characterization of such conjugates is crucial to confirm their structure and stability. Techniques such as Fourier transform infrared spectroscopy (FTIR), ultraviolet-visible (UV-Vis) spectrophotometry, and thermal gravimetric analysis (TGA) are employed to verify the successful conjugation and to assess the thermal stability of the resulting formulation. nih.gov

The development of these controlled-release formulations represents a significant advancement in the targeted delivery of this compound-containing antibiotics. By linking the release of the active ingredient to a biological trigger, these systems offer a more efficient and environmentally conscious approach to crop protection.

Table 1: Characterization and Properties of Kasugamycin-Pectin Conjugate

| Property | Method of Analysis | Observation | Reference |

| Conjugation | Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible (UV-Vis) Spectrophotometry | Successful formation of an amide bond between kasugamycin and pectin. | nih.gov |

| Stability | pH, Temperature, and UV Irradiation Studies | The conjugate is stable over a wide range of pH and temperatures, and under UV irradiation. | nih.gov |

| Release Mechanism | Incubation with Pseudomonas syringae pv. lachrymans | The conjugate is activated, leading to the release of kasugamycin. | nih.gov |

| Thermal Stability | Thermal Gravimetric Analysis (TGA) | Characterized the thermal decomposition profile of the conjugate. | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design of Kasugamine Analogues

Correlating Structural Features with Biological Activity

While detailed SAR studies focusing solely on isolated kasugamine are less prevalent than those on the complete kasugamycin (B1663007) molecule, the presence and specific configuration of the amino groups and the sugar ring within this compound are understood to be vital for ribosomal binding. The unusual 2,3,4,6-tetradeoxy-2,4-diaminopyranoside structure of this compound, with an axial amino group at the C-2 position, is a defining feature that contributes to its interaction profile within the ribosomal binding site. acs.org

Strategies for Modifying the this compound Moiety

Modifying the this compound moiety, often within the context of synthesizing kasugamycin analogues, involves various synthetic strategies to introduce chemical variations. One approach involves the synthesis of this compound derivatives starting from readily available carbohydrates. acs.org For instance, a synthetic route has been developed utilizing d-fucal as a starting material, employing a selective reduction to generate a 3-deoxyglycal intermediate. acs.org This intermediate facilitates the introduction of amino groups at the C-2 and C-4 positions, which are essential features of this compound. acs.org The presence of alkene functionalities at the C-1 and C-2 positions in intermediates can also be leveraged for the direct or indirect introduction of an amino group at the C-2 position, thereby facilitating the synthesis of this compound derivatives. acs.org

Another synthetic strategy involves the preparation of a this compound synthon using methods like the sulfamate-tethered aza-Wacker cyclization. nih.govacs.org This approach aims to build the this compound portion of aminoglycoside antibiotics like kasugamycin and minosaminomycin. nih.gov These synthetic methodologies provide the means to access this compound and its derivatives, opening possibilities for creating analogues with altered structural features. acs.org

Development of Analogues with Enhanced Specificity or Potency

The development of this compound analogues, typically as part of kasugamycin analogues, is driven by the goal of creating compounds with improved biological profiles. While specific examples of this compound analogues with enhanced specificity or potency are often discussed in the context of their activity as kasugamycin-like antibiotics, the modifications to the this compound portion are central to these efforts.

The biosynthesis of kasugamycin also offers insights into potential modification points. Enzymes like KasQ, an epimerase involved in the early stages of this compound biosynthesis, and acetyltransferases like KasH, which can inactivate kasugamycin, represent targets for understanding how structural modifications might impact activity and resistance. mdpi.comnih.gov While these are related to the biosynthesis and modification of the complete antibiotic, they indirectly inform strategies for designing this compound-based analogues.

Future Research Directions and Perspectives on Kasugamine Chemistry and Biology

Complete Elucidation of Biosynthetic and Degradative Pathways.

Despite being discovered over 50 years ago, the complete biosynthetic pathway of kasugamycin (B1663007), including the formation of the kasugamine moiety, remains an area requiring further investigation. While a partial map of the kasugamycin biosynthetic gene cluster from S. kasugaensis has been published, the exact pathway for kasugamycin biosynthesis needs full elucidation. jmb.or.kr Genes such as kasI, kasB, kasO, kasE, kasH, kasG, kasA, kasD, and kasC have been proposed as kasugamycin biosynthetic genes, encoding enzymes like oxidase, hydratase, aminotransferase, epimerase, glucosyl transferase, and N-acetyl transferase. jmb.or.kr Specifically, NDP-hexose-3-dehydratase (KasH), amino transferase (KasA), glycine (B1666218)/D-amino acid oxidase (KasB), and epimerase (KasH) are predicted to be involved in generating the this compound unit. jmb.or.kr Recent studies suggest that the epimerase KasQ plays a crucial role in priming KSM biosynthesis by converting UDP-N-acetyl-glucosamine (UDP-GlcNAc) to UDP-ManNAc, potentially serving as an initial step. researchgate.net, mdpi.com Isotope-feeding studies support 13C,15N-glucosamine/UDP-GlcNH2 as a direct precursor for KSM formation, rather than glucose/UDP-Glc. researchgate.net, mdpi.com

Further research is necessary to definitively map out the roles of all proposed genes and enzymes in the cascade leading to this compound and subsequently kasugamycin. This includes clarifying the precise substrates and products at each enzymatic step and understanding the regulatory mechanisms governing the pathway.

Regarding degradation, studies on kasugamycin degradation in soil, particularly in the presence of substances like biochar and heavy metals, have begun to shed light on environmental transformation pathways. researchgate.net Biochar has been shown to increase kasugamycin degradation in soil. researchgate.net However, comprehensive studies specifically focusing on the detailed degradation pathway of the this compound moiety itself are limited. frontiersin.org Future work should aim to identify the specific enzymatic or chemical processes involved in this compound breakdown in various environments, which is crucial for understanding its environmental fate and persistence.

Advanced Understanding of Resistance Mechanisms at a Molecular Level.

Bacterial resistance to aminoglycoside antibiotics, including kasugamycin, can arise through several mechanisms, such as decreased drug uptake, modification of the ribosomal target, efflux of drugs, and enzymatic modification of the antibiotic. nih.gov For kasugamycin, resistance mutations have been observed in bacteria. nih.gov A key mechanism involves mutations in the ksgA gene, encoding a dimethyltransferase, which affects the methylation of 16S rRNA and indirectly influences kasugamycin binding. nih.gov Mutations in 16S rRNA at positions A794, G926, or A1519 are also known to confer higher resistance by affecting kasugamycin binding to the 30S ribosomal subunit. nih.gov These residues are involved in binding kasugamycin within the mRNA-binding tunnel of the 30S subunit, inhibiting tRNA binding during translational initiation. nih.gov

Additionally, mutations in genes like ksgB, ksgC, and ksgD in E. coli can cause kasugamycin resistance independently, although their detailed molecular mechanisms are not yet fully elucidated. nih.gov, researchgate.net For instance, a mutation in ksgC alters the amount of ribosomal protein S2, and a mutation in ksgB might affect cell membrane permeability to kasugamycin. nih.gov Enzymatic modification, particularly N-acetylation mediated by acetyltransferases like AAC(2')-IIa, has been identified as a primary mechanism of bacterial resistance to aminoglycosides. nih.gov, researchgate.net KasF and KasH have also been identified as kasugamycin-modifying enzymes with acetyltransferase activity, contributing to self-resistance in the producing organism. researchgate.net, mdpi.com KasH appears more specific and reactive in conferring resistance than KasF. researchgate.net, mdpi.com

Future research should focus on a more complete molecular-level understanding of these resistance mechanisms. This includes resolving the detailed interactions of this compound and kasugamycin with mutated ribosomal targets, elucidating the functions of genes like ksgB, ksgC, and ksgD, and characterizing the substrate specificity and catalytic mechanisms of modifying enzymes beyond acetylation that might affect this compound. Such knowledge is vital for developing strategies to overcome or circumvent resistance.

Design and Synthesis of Novel this compound Analogues with Tailored Activities.

The unique structure of this compound, particularly its multideoxy diamino sugar unit, makes kasugamycin a challenging target for total synthesis. chemistryviews.org However, synthetic pathways to kasugamycin and its derivatives are being developed to enable the creation of analogues with potentially useful biological properties. chemistryviews.org, acs.org Approaches utilizing naturally derived carbohydrates as starting materials have shown promise for the efficient synthesis of this compound derivatives on a gram scale. acs.org This includes strategies involving the generation of 3-deoxyglycal intermediates and the introduction of amino groups at the C-2 and C-4 positions. acs.org

The ability to synthesize this compound derivatives opens the door to designing novel analogues. Future research will involve the rational design of modifications to the this compound structure and the attached moieties (D-chiro-inositol and glycine imine) to tailor their biological activities. This could involve altering the sugar ring, modifying the amino groups, or changing the nature and attachment of the other components. The goal is to develop compounds with improved efficacy against specific targets, reduced susceptibility to resistance mechanisms, or novel biological activities. High-throughput screening and structure-activity relationship studies of synthesized analogues will be crucial in this endeavor.

Further Investigation of Emerging Biological Activities.

Beyond its established antifungal and antibacterial activities, recent studies have revealed unexpected biological activities for kasugamycin. These include potential activity against Mycobacterium tuberculosis in combination with rifamycin, inhibition of herpes simplex virus-2 (HSV-2), and promising activity against COVID-19 by inhibiting the 3a-channel and chitinase (B1577495) 3-like-1 (CHI3L1) proteins. mdpi.com Kasugamycin has also been identified as a specific inhibitor of chitinase, demonstrating anti-fibrotic activity by blocking CHIT1-stimulated TGF-β signaling and showing broad anti-chitinase activity. biorxiv.org, biorxiv.org, nih.gov Furthermore, it has shown potential in inhibiting melanoma lung metastasis by regulating CHI3L1-driven M2-like tumor-associated macrophage differentiation. biorxiv.org

Future research should rigorously investigate these emerging biological activities to understand the underlying mechanisms at a molecular level. This includes identifying the specific binding sites and interactions of this compound/kasugamycin with newly identified targets like CHI3L1 and the 3a-channel protein. biorxiv.org Further in vitro and in vivo studies are needed to validate the potential therapeutic applications suggested by these findings, such as in infectious diseases, fibrosis, and cancer. Elucidating the structure-activity relationships for these new activities could also guide the design of analogues with enhanced potency and selectivity.

Biotechnological Production and Optimization Strategies.

Kasugamycin is produced through the fermentation of Streptomyces kasugaensis. Optimizing the biotechnological production of kasugamycin, and potentially this compound itself, is an important area for future research to improve yield and efficiency. This involves understanding and manipulating the metabolic pathways of the producing organism.

Research into the effect of environmental conditions such as culture media composition, pH, agitation, and incubation temperature on the production of secondary metabolites, including antibiotics, is ongoing for various microorganisms. researchgate.net Applying similar systematic optimization strategies, potentially using statistical models like response surface methodology, could lead to significant increases in kasugamycin production. researchgate.net

Future directions include applying advanced genetic and metabolic engineering techniques to S. kasugaensis to enhance this compound and kasugamycin biosynthesis. This could involve overexpression of key biosynthetic genes, blocking competing pathways, or introducing genetic modifications that improve precursor availability or tolerance to the product. Furthermore, exploring alternative microbial hosts for the production of this compound or its derivatives through synthetic biology approaches could offer new avenues for efficient and scalable production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.